molecular formula C15H18N2O3S B4748997 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone

4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone

Cat. No. B4748997
M. Wt: 306.4 g/mol
InChI Key: NRKCNWLPJYXKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone, also known as MPSQ, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. MPSQ is a quinolinone derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In

Scientific Research Applications

4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Moreover, this compound has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Moreover, this compound has been shown to inhibit the STAT3 pathway, which is involved in the regulation of immune responses and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Moreover, this compound has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. Moreover, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for various lab experiments.
However, there are also limitations to using this compound in lab experiments. Its potential therapeutic applications have not been fully explored, and more research is needed to determine its safety and efficacy. Moreover, this compound may exhibit off-target effects, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone. One potential direction is the development of this compound-based therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of this compound-based therapies for cancer. Moreover, this compound could be further studied for its anti-microbial properties, which could lead to the development of new antibiotics. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for clinical trials and eventual FDA approval.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a versatile compound for various lab experiments. However, more research is needed to determine its safety and efficacy in humans, and its potential therapeutic applications have not been fully explored. Nevertheless, this compound represents a promising area of research for the development of new therapies for various diseases.

properties

IUPAC Name

4-methyl-6-piperidin-1-ylsulfonyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11-9-15(18)16-14-6-5-12(10-13(11)14)21(19,20)17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKCNWLPJYXKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone
Reactant of Route 3
4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone
Reactant of Route 4
Reactant of Route 4
4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone
Reactant of Route 5
Reactant of Route 5
4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone
Reactant of Route 6
Reactant of Route 6
4-methyl-6-(1-piperidinylsulfonyl)-2(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.